![molecular formula C19H11N3 B14699066 Benzo[a]pyrido[2,3-c]phenazine CAS No. 17703-02-5](/img/structure/B14699066.png)
Benzo[a]pyrido[2,3-c]phenazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzo[a]pyrido[2,3-c]phenazine is a heterocyclic compound that belongs to the phenazine family. Phenazines are nitrogen-containing polycyclic aromatic compounds known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry. This compound is particularly notable for its unique structure, which combines a benzo ring, a pyrido ring, and a phenazine core, resulting in distinctive chemical and biological properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzo[a]pyrido[2,3-c]phenazine can be achieved through various methods. One common approach involves the condensation of 2-hydroxy-1,4-naphthoquinone with 1,2-diaminobenzenes under solvent-free conditions at elevated temperatures. This reaction typically requires the presence of a catalyst, such as copper oxide nanoparticles, to facilitate the formation of the desired product . Another method involves the use of multicomponent reactions, where 2-hydroxy-1,4-naphthoquinone, 1,2-diaminobenzenes, aromatic aldehydes, and malononitrile are combined in a one-pot reaction to yield this compound derivatives .
Industrial Production Methods
Industrial production of this compound often employs green chemistry principles to minimize environmental impact. For instance, the use of recyclable catalysts and solvent-free conditions are preferred to reduce waste and energy consumption. Additionally, optimizing reaction conditions, such as temperature and reaction time, can enhance the yield and efficiency of the synthesis process .
化学反应分析
Types of Reactions
Benzo[a]pyrido[2,3-c]phenazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions can produce amine or hydroxyl derivatives. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the this compound structure .
科学研究应用
Benzo[a]pyrido[2,3-c]phenazine has a wide range of scientific research applications due to its unique chemical and biological properties. Some of the key applications include:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: In biological research, this compound is studied for its antimicrobial, antitumor, and antioxidant activities.
Medicine: The compound’s ability to intercalate with DNA makes it a promising candidate for anticancer drug development.
Industry: this compound is used in the development of dyes, pigments, and other industrial materials.
作用机制
The mechanism of action of benzo[a]pyrido[2,3-c]phenazine involves its interaction with molecular targets and pathways within cells. One of the primary mechanisms is DNA intercalation, where the compound inserts itself between the base pairs of DNA, disrupting the DNA structure and inhibiting replication and transcription . This mechanism is particularly relevant in its anticancer activity, as it can induce cell cycle arrest and apoptosis in cancer cells . Additionally, the compound’s ability to generate reactive oxygen species (ROS) contributes to its antimicrobial and antitumor effects by causing oxidative damage to cellular components .
相似化合物的比较
Benzo[a]pyrido[2,3-c]phenazine can be compared with other similar compounds in the phenazine family, such as benzo[a]phenazin-5-ol and benzo[a]pyrano[2,3-c]phenazine. While these compounds share a similar core structure, they differ in their substituents and specific properties .
Benzo[a]phenazin-5-ol: This compound has a hydroxyl group at the 5-position, which enhances its solubility and reactivity compared to this compound.
Benzo[a]pyrano[2,3-c]phenazine: This derivative contains a pyrano ring fused to the phenazine core, resulting in unique electronic and optical properties.
The uniqueness of this compound lies in its specific combination of rings and functional groups, which confer distinct chemical and biological activities. Its versatility and potential for various applications make it a valuable compound in scientific research and industrial applications .
属性
CAS 编号 |
17703-02-5 |
|---|---|
分子式 |
C19H11N3 |
分子量 |
281.3 g/mol |
IUPAC 名称 |
6,15,22-triazapentacyclo[12.8.0.02,7.08,13.016,21]docosa-1(22),2(7),3,5,8,10,12,14,16,18,20-undecaene |
InChI |
InChI=1S/C19H11N3/c1-2-7-13-12(6-1)17-14(8-5-11-20-17)19-18(13)21-15-9-3-4-10-16(15)22-19/h1-11H |
InChI 键 |
LAIVPPGRQLFGHI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=C(C=CC=N3)C4=NC5=CC=CC=C5N=C24 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



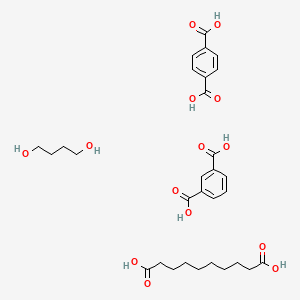
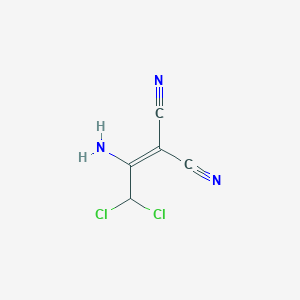

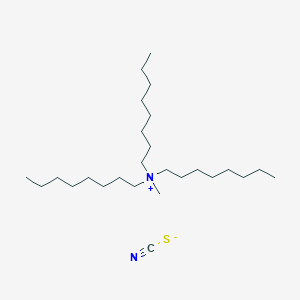

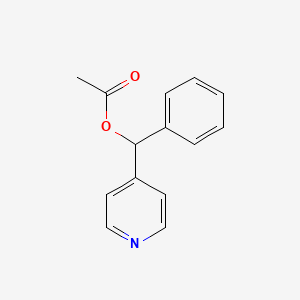
![sodium;8-acetamido-1-[(2-oxido-5-sulfamoylphenyl)diazenyl]naphthalen-2-olate;chromium(3+)](/img/structure/B14699022.png)
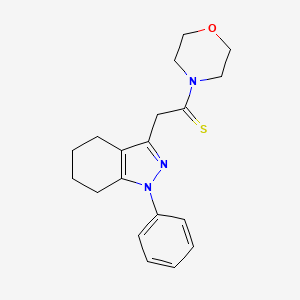
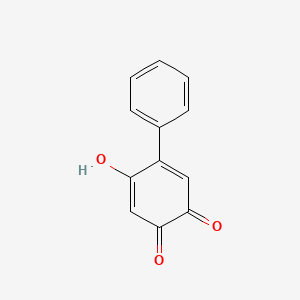
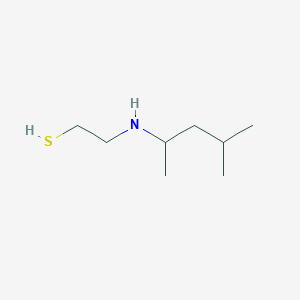
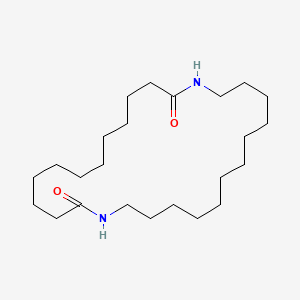
![1-[Ethyl(phenyl)amino]propan-2-one](/img/structure/B14699067.png)

